Azane;molybdenum;tetracosahydrate Azane;molybdenum;tetracosahydrate Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999)
Ammonium molybdate is an ammonium salt composed of ammonium and molybdate ions in a 2:1 ratio. It has a role as a poison. It contains a molybdate.
Ammonium molybdate is a source of molybdenum that exists in several hydrate forms. It is intravenously administered as an additive to solutions for Total Parenteral Nutrition (TPN). Molybdenum is an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase.
Brand Name: Vulcanchem
CAS No.: 12027-67-7
VCID: VC0518714
InChI: InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2
SMILES: N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Molecular Formula: H8MoN2O4
Molecular Weight: 196.03 g/mol

Azane;molybdenum;tetracosahydrate

CAS No.: 12027-67-7

Cat. No.: VC0518714

Molecular Formula: H8MoN2O4

Molecular Weight: 196.03 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azane;molybdenum;tetracosahydrate - 12027-67-7

Specification

CAS No. 12027-67-7
Molecular Formula H8MoN2O4
Molecular Weight 196.03 g/mol
IUPAC Name diazanium;dioxido(dioxo)molybdenum
Standard InChI InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2
Standard InChI Key APUPEJJSWDHEBO-UHFFFAOYSA-P
SMILES N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
Canonical SMILES [NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
Appearance Solid powder

Introduction

Chemical Structure and Composition

Molecular Architecture

Azane;molybdenum;tetracosahydrate features a polyoxometalate core consisting of seven molybdenum atoms bridged by oxygen atoms. The anion adopts a compact, cage-like structure where each molybdenum center exists in the +6 oxidation state . Six ammonium ions neutralize the anionic charge, while 24 water molecules stabilize the crystal lattice through hydrogen bonding . The compound’s three-dimensional arrangement has been characterized via X-ray diffraction, revealing a monoclinic crystal system with space group P21/cP2_1/c .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaH66Mo7N6O24\text{H}_{66}\text{Mo}_7\text{N}_6\text{O}_{24}
Molecular Weight1206.2 g/mol
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Hydrogen Bond Donors30
Hydrogen Bond Acceptors30

Spectroscopic and Computational Descriptors

The compound’s InChIKey (QGAVSDVURUSLQK-UHFFFAOYSA-N) and SMILES string (N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]) provide unique identifiers for database retrieval . Density functional theory (DFT) calculations predict a dipole moment of 12.7 Debye, reflecting its polar nature . Raman spectroscopy identifies characteristic Mo–O stretching vibrations at 890–950 cm1^{-1}, corroborating the presence of terminal oxo groups.

Synthesis and Industrial Production

Conventional Preparation Methods

The synthesis involves dissolving molybdenum trioxide (MoO3\text{MoO}_3) in excess aqueous ammonia at 60–80°C, followed by slow evaporation at ambient conditions. This yields transparent prismatic crystals of the tetrahydrate form ((NH4)6Mo7O244H2O(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2O), which can be further dehydrated to obtain the anhydrous variant . Industrial-scale production utilizes continuous crystallization reactors to achieve >95% purity, with residual ammonia removed via vacuum filtration.

Hydration State Variants

While the tetracosahydrate form (H66Mo7N6O24\text{H}_{66}\text{Mo}_7\text{N}_6\text{O}_{24}) is thermodynamically stable under standard conditions, intermediate hydrates such as the tetrahydrate (H32Mo7N6O28\text{H}_{32}\text{Mo}_7\text{N}_6\text{O}_{28}) are also documented . These variants differ in lattice water content, influencing solubility and reactivity. For instance, the tetrahydrate dissolves readily in water (solubility: 300 g/L at 25°C), whereas the tetracosahydrate exhibits lower solubility (180 g/L) due to stronger intermolecular hydrogen bonds .

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) reveals a three-stage decomposition process:

  • Dehydration (50–150°C): Loss of 24 water molecules, accompanied by an endothermic peak at 110°C .

  • Ammonia Evolution (200–300°C): Degradation of ammonium ions into NH3\text{NH}_3 gas, leaving a porous MoO3\text{MoO}_3 residue.

  • Oxide Formation (>400°C): Conversion to molybdenum(VI) oxide (MoO3\text{MoO}_3) with a mass loss of 68.2%.

Solubility and Reactivity

The compound is hygroscopic and dissolves exothermically in polar solvents. Aqueous solutions exhibit a pH of 4.5–5.5 due to partial hydrolysis of molybdate ions . Reactivity with reducing agents like hydrazine yields molybdenum blues, colloidal complexes used in photochemical applications.

Industrial and Analytical Applications

Catalysis

Azane;molybdenum;tetracosahydrate serves as a precursor for hydrodesulfurization (HDS) catalysts in petroleum refining. When supported on alumina, it facilitates the removal of sulfur compounds from crude oil via the formation of active MoS2\text{MoS}_2 phases. Recent studies highlight its efficacy in selective oxidation reactions, converting methanol to formaldehyde with 92% yield at 350°C.

Corrosion Inhibition

Thin films of ammonium heptamolybdate applied to steel substrates reduce corrosion rates by 70–80% in saline environments. The mechanism involves Mo(VI) adsorption onto metal surfaces, forming a passivating oxide layer.

Analytical Chemistry

In phosphate determination, the compound reacts with PO43\text{PO}_4^{3-} under acidic conditions to produce phosphomolybdenum blue, detectable at 880 nm (molar absorptivity: ε=26,000L\cdotpmol1\cdotpcm1\varepsilon = 26,000 \, \text{L·mol}^{-1}\text{·cm}^{-1}) . This colorimetric method achieves a detection limit of 0.1 ppm, making it indispensable in environmental monitoring .

Recent Developments and Future Directions

Advanced Material Synthesis

Researchers are exploring the use of azane;molybdenum;tetracosahydrate in metal-organic frameworks (MOFs) for gas storage. Preliminary data indicate a CO2_2 adsorption capacity of 3.2 mmol/g at 1 bar, surpassing traditional zeolites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator